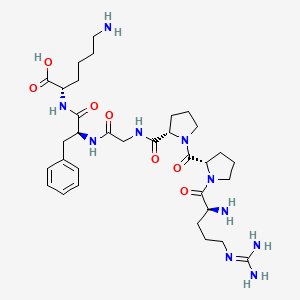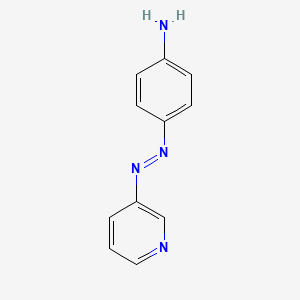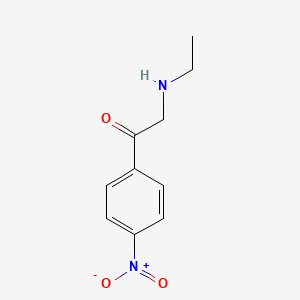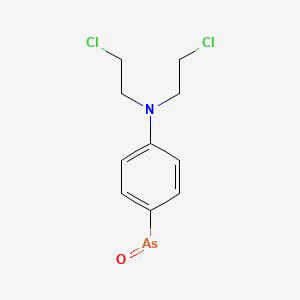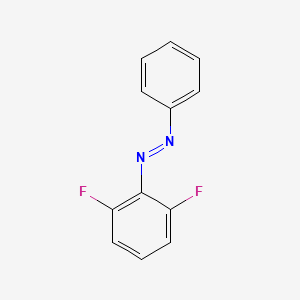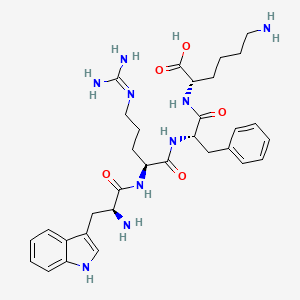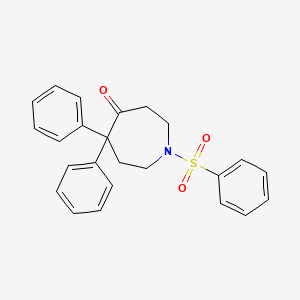
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two methyl groups attached to the nitrogen atoms and a nitrophenyl group attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroaniline with dimethyl sulfate to form 4-nitro-N,N-dimethylaniline. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2-dimethyl-1-(4-aminophenyl)hydrazine.
Substitution: Formation of various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-1-(4-nitrophenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylhydrazine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrophenylhydrazine: Lacks the dimethyl groups and exhibits different reactivity and applications.
1,1-Dimethylhydrazine: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
1,2-Dimethyl-1-(4-nitrophenyl)hydrazine is unique due to the presence of both dimethyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
915788-09-9 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1,2-dimethyl-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-9-10(2)7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3 |
InChI-Schlüssel |
RIEWWVQOMHIUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CNN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)

![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
